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This document provides detailed application notes and protocols for the fixation and
permeabilization of cells stained with Brilliant Violet™ (BV) polymer dyes. The following
information is intended to guide researchers in optimizing their experimental workflows for flow
cytometry and immunofluorescence applications.

Introduction to Brilliant Violet™ Dyes

Brilliant Violet™ dyes are a family of highly fluorescent polymers that are excited by the violet
laser (405 nm).[1][2] They offer exceptional brightness and are ideal for detecting both highly
and lowly expressed antigens.[3] The BV dye portfolio includes a wide range of emission
spectra, enabling greater flexibility in multicolor panel design.[4][5] Proper fixation and
permeabilization are critical for preserving cellular morphology and allowing antibodies
conjugated to BV dyes to access intracellular targets.

Choosing the Right Fixation and Permeabilization
Strategy

The optimal fixation and permeabilization method depends on the specific application, the
location of the target antigen (surface, cytoplasmic, or nuclear), and the other fluorochromes in
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the experimental panel. Brilliant Violet™ dyes are generally compatible with common fixation
and permeabilization reagents.[3][4]

Fixation Methods

Fixation is crucial for stabilizing cellular structures and preventing post-mortem changes. The
two main types of fixatives are cross-linking agents and organic solvents.

o Cross-linking Fixatives (Aldehydes): Formaldehyde (often used as paraformaldehyde, PFA)
is a common cross-linking fixative that preserves cellular structure well by forming covalent
bonds between proteins.[6][7] It is generally recommended for preserving the fluorescence of
most Brilliant Violet™ dyes.[3] Commercial solutions like BD Cytofix/Cytoperm™ contain
formaldehyde and are validated for use with BV dyes.[8]

» Organic Solvents (Alcohols): Methanol and ethanol are denaturing fixatives that also
permeabilize the cell membrane by precipitating proteins and dissolving lipids.[6][7] While BV
dyes are stable in organic solvents, these fixatives can sometimes alter cell morphology and
may not be suitable for all antigens.[3][7]

Permeabilization Methods

Permeabilization is necessary to allow antibodies to access intracellular antigens.

o Detergent-based Permeabilization: Mild, non-ionic detergents like saponin and Triton™ X-
100 are commonly used after fixation with a cross-linking agent. Saponin creates pores in
the cell membrane, while Triton™ X-100 is a stronger detergent that can also permeabilize
the nuclear membrane. The choice of detergent and its concentration should be optimized
for the specific target and cell type.

o Alcohol-based Permeabilization: As mentioned, organic solvents like methanol and ethanol
simultaneously fix and permeabilize cells.

Data Presentation: Compatibility of Brilliant Violet™
Dyes with Fixation and Permeabilization Reagents

The following table summarizes the general compatibility and performance of Brilliant Violet™
dyes with various fixation and permeabilization methods based on available data and
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manufacturer recommendations.

Fixative/Permeabilization Brilliant Violet™ Dye ] .
o Key Considerations
Agent Compatibility

Recommended for most
) applications. Preserves cell
Formaldehyde (1-4% PFA) High
morphology and fluorescence

of most BV dyes.

Can be used for simultaneous
fixation and permeabilization.
_ May alter some epitopes and
Methanol/Ethanol Moderate to High ]
cell scatter properties. Some
tandem BV dyes may show

reduced fluorescence.[7][9]

Used for permeabilizing the
) ) plasma membrane to detect
Saponin High ] )
cytoplasmic antigens after

formaldehyde fixation.

A stronger detergent used for

permeabilizing both plasma
Triton™ X-100 High and nuclear membranes to

detect nuclear antigens after

formaldehyde fixation.

A commercially available
formaldehyde-based fixation
i ) and permeabilization solution
BD Cytofix/Cytoperm™ High ] ]
validated for use with BV dyes
for intracellular cytokine

staining.[4][8]

Optimized for the staining of
BD Pharmingen™ High nuclear proteins like
[
Transcription Factor Buffer Set J transcription factors with BV

dye-conjugated antibodies.[8]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/post/Methanol-vs-formaldehyde-fixation
https://documents.thermofisher.com/TFS-Assets/BID/posters/flow-cytometry-fluorochrome-fluorescence-poster.pdf
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/BD-Horizon-Violet-Reagents-DS.pdf
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/Intracellular_brochure.pdf
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/Intracellular_brochure.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15288705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Note: When using two or more Brilliant Violet™ dyes in a staining panel, it is highly
recommended to use a specialized buffer, such as BD Horizon™ Brilliant Stain Buffer or Super
Bright Staining Buffer, to minimize non-specific polymer interactions that can lead to staining
artifacts.[1]

Experimental Protocols
Protocol 1: Staining of Cell Surface Antigens

This protocol is for staining antigens expressed on the cell surface.

Materials:

Cells in suspension

Phosphate-Buffered Saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Brilliant Violet™ dye-conjugated primary antibodies

(Optional) Fixable Viability Dye

(Optional) 1-4% Formaldehyde in PBS

Procedure:

Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining
Buffer.

(Optional) If using a viability dye, stain the cells according to the manufacturer's protocol.

Add the appropriate concentration of Brilliant Violet™ dye-conjugated antibodies to the cells.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with Flow Cytometry Staining Buffer.
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o (Optional) If fixation is required for sample storage or biosafety, resuspend the cells in 1-4%
formaldehyde and incubate for 10-20 minutes at room temperature.

e Wash the cells once with Flow Cytometry Staining Buffer.

e Resuspend the cells in Flow Cytometry Staining Buffer for analysis on a flow cytometer.

Protocol 2: Staining of Intracellular Cytokines

This protocol is for the detection of intracellular cytokines and requires cell stimulation, fixation,
and permeabilization.

Materials:

Cells in suspension

e Cell culture medium

e Cell stimulation cocktail (e.g., PMA and lonomycin)

e Protein transport inhibitor (e.g., Brefeldin A or Monensin)

» Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)

o Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)

« Brilliant Violet™ dye-conjugated antibodies for surface and intracellular targets

« Birilliant Stain Buffer (if using multiple BV dyes)

Procedure:

o Stimulate cells in culture medium with a stimulation cocktail in the presence of a protein
transport inhibitor for 4-6 hours at 37°C.[10]

o Wash the cells and stain for surface antigens with Brilliant Violet™ dye-conjugated
antibodies as described in Protocol 1 (Steps 3-5).
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» Fix the cells by resuspending in Fixation/Permeabilization solution and incubating for 20
minutes at 4°C.

o Wash the cells twice with Permeabilization/Wash Buffer.
e If using multiple BV dyes, add Brilliant Stain Buffer to the cells.

o Add the appropriate concentration of Brilliant Violet™ dye-conjugated antibodies against
intracellular cytokines diluted in Permeabilization/Wash Buffer.

e |ncubate for 30 minutes at 4°C in the dark.
o Wash the cells twice with Permeabilization/Wash Buffer.

» Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

Protocol 3: Staining of Nuclear Antigens (e.g.,
Transcription Factors)

This protocol is for the detection of nuclear antigens and requires a more stringent
permeabilization step.

Materials:

Cells in suspension

Brilliant Violet™ dye-conjugated antibodies for surface and nuclear targets

Transcription Factor Buffer Set (e.g., BD Pharmingen™ Transcription Factor Buffer Set)

Brilliant Stain Buffer (if using multiple BV dyes)
Procedure:

 Stain for surface antigens with Brilliant Violet™ dye-conjugated antibodies as described in
Protocol 1 (Steps 3-5).
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» Fix and permeabilize the cells using the Transcription Factor Buffer Set according to the
manufacturer's instructions. This typically involves a formaldehyde-based fixation step
followed by permeabilization with a stronger detergent-containing buffer.[8]

e If using multiple BV dyes, add Brilliant Stain Buffer to the cells.

e Add the appropriate concentration of Brilliant Violet™ dye-conjugated antibodies against
nuclear antigens diluted in the permeabilization buffer.

e Incubate for 45-60 minutes at 4°C in the dark.
o Wash the cells twice with the permeabilization buffer.

o Resuspend the cells in Flow Cytometry Staining Buffer for analysis.
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Caption: Workflow for cell surface antigen staining.
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Caption: Workflow for intracellular cytokine staining.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/Intracellular_brochure.pdf
https://www.benchchem.com/product/b15288705?utm_src=pdf-body-img
https://www.benchchem.com/product/b15288705?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15288705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicatiqn

Check Availability & Pricing

Cell Surface With Brilliant Stain Buffer

Brilliant
BV Dye 1 BV Dye 2 BV Dye 3 Stain Buffer

N\

1thout B iant Stam Buffer
Y

/___-.___

BV Dye 1 BV Dye 3

~———————

Click to download full resolution via product page

Caption: Mitigation of polymer dye interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. flowcore.hsc.wvu.edu [flowcore.hsc.wvu.edu]
e 2. bioscience.co.uk [bioscience.co.uk]

¢ 3. youtube.com [youtube.com]

+ 4. bdbiosciences.com [bdbiosciences.com]

o 5. Brilliant Ultra Violet™ and Brilliant Violet™ Polymer Dyes | Thermo Fisher Scientific - US
[thermofisher.com]

6. bitesizebio.com [bitesizebio.com]

7. researchgate.net [researchgate.net]

8. bdbiosciences.com [bdbiosciences.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15288705?utm_src=pdf-body-img
https://www.benchchem.com/product/b15288705?utm_src=pdf-custom-synthesis
https://flowcore.hsc.wvu.edu/media/15846/fcsccf-newsletter-oct-2019-vol-6-issue-2.pdf
https://www.bioscience.co.uk/userfiles/pdf/Brilliant_Violet_570_Antibody_Conjugates.pdf
https://www.youtube.com/watch?v=ChLVWCHrhMo
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/BD-Horizon-Violet-Reagents-DS.pdf
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/antibodies-for-flow-cytometry/brilliant-polymer-dyes.html
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/antibodies-for-flow-cytometry/brilliant-polymer-dyes.html
https://bitesizebio.com/22141/fixation-and-flow-cytometry/
https://www.researchgate.net/post/Methanol-vs-formaldehyde-fixation
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/Intracellular_brochure.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15288705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 9. documents.thermofisher.com [documents.thermofisher.com]

¢ 10. An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its
Alleviation - PMC [pmc.ncbi.nlm.nih.gov]
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methods-for-threne-brilliant-violet-3b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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